N-[4-(morpholin-4-yl)phenyl]guanidine hydrochloride
Description
N-[4-(Morpholin-4-yl)phenyl]guanidine hydrochloride is a guanidine derivative featuring a morpholine-substituted phenyl group. Guanidine moieties are known for their strong basicity and ability to form hydrogen bonds, making them relevant in medicinal chemistry for targeting enzymes or receptors .
Properties
IUPAC Name |
2-(4-morpholin-4-ylphenyl)guanidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O.ClH/c12-11(13)14-9-1-3-10(4-2-9)15-5-7-16-8-6-15;/h1-4H,5-8H2,(H4,12,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSMKIFHMZFQDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)N=C(N)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(morpholin-4-yl)phenyl]guanidine hydrochloride typically involves the reaction of 4-aminophenylmorpholine with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Common solvents include ethanol or methanol.
Catalysts: Acidic catalysts such as hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(morpholin-4-yl)phenyl]guanidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution, room temperature.
Reduction: Sodium borohydride in methanol, room temperature.
Substitution: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the phenyl ring.
Reduction: Reduced forms of the guanidine group.
Substitution: Substituted derivatives where the guanidine group is replaced by other functional groups.
Scientific Research Applications
Medicinal Chemistry
N-[4-(morpholin-4-yl)phenyl]guanidine hydrochloride is extensively explored for its potential therapeutic properties:
- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes, particularly in cancer therapy targeting kinases like FLT3. Its mechanism involves binding to the active site of enzymes, thereby inhibiting their activity and affecting cellular functions.
- Antimicrobial Activity : Research has indicated that guanidine derivatives can demonstrate antibacterial properties, particularly against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .
Biological Research
In biological studies, this compound serves as a biochemical probe:
- Protein Interactions : It is utilized to study enzyme activities and protein interactions, providing insights into various biochemical pathways .
- Disease Models : Investigated in models of neurodegenerative diseases, it has shown potential in inhibiting enzymes involved in pathophysiological processes.
Environmental Science
The compound's applications extend to environmental monitoring:
- Ecological Marker : this compound is studied for its impact on environmental systems and can be used in trace analysis for pollution monitoring.
Industrial Applications
In industrial chemistry, the compound is valued for its utility in synthesis:
- Organic Synthesis : It acts as a reagent and building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions (e.g., oxidation, reduction, substitution) makes it versatile for creating new compounds with desired properties.
- Material Development : The compound is also explored for developing new materials and as a catalyst in various chemical processes.
Case Studies and Experimental Findings
Numerous studies have documented the efficacy of this compound in various applications:
- Cancer Therapeutics : In vitro assays demonstrated that the compound effectively inhibits specific kinases involved in cancer progression, leading to reduced cell proliferation in cancer cell lines .
- Neurodegenerative Diseases : Research indicated that this compound could modulate pathways associated with neurodegeneration by inhibiting enzymes linked to oxidative stress.
- Environmental Impact Studies : The use of this compound as an ecological marker has been validated through studies showing its effectiveness in detecting pollutants in water samples.
Mechanism of Action
The mechanism of action of N-[4-(morpholin-4-yl)phenyl]guanidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by forming stable complexes. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of N-[4-(morpholin-4-yl)phenyl]guanidine hydrochloride with its analogs:
Key Observations :
- Morpholine vs. Piperazine : The acetylpiperazine analog (C₁₃H₂₀ClN₅O) has higher molecular weight and likely enhanced solubility due to the acetyl group’s polarity .
- Heterocyclic Modifications : The pyrimidine-ethylguanidine derivative (52b) shows significantly higher molecular weight and reduced solubility, possibly due to its extended aromatic system .
Stability and Pharmacokinetics
- Morpholine Group: Enhances water solubility and stability under physiological conditions compared to non-polar analogs .
- Acetylpiperazine vs. Morpholine : The acetyl group in piperazine derivatives may confer resistance to oxidative metabolism, extending half-life .
- Cyanophenyl Derivative: The nitrile group could lead to metabolic conversion into carboxylic acids, impacting bioavailability .
Biological Activity
N-[4-(morpholin-4-yl)phenyl]guanidine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article reviews its biological activity, mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 248.73 g/mol. The compound features a morpholine ring attached to a phenyl group, with a guanidine moiety that contributes to its pharmacological properties. Its unique structure allows for interactions with various biological targets, making it a versatile candidate for drug development.
The mechanism of action for this compound primarily involves its ability to bind to specific enzymes or receptors. This binding can inhibit enzymatic activity by forming stable complexes, thereby affecting various biochemical pathways and cellular functions. For instance, it has been shown to act as an inhibitor of certain enzymes involved in inflammatory processes.
Antimicrobial Properties
Research indicates that guanidine derivatives, including this compound, exhibit significant antimicrobial activity. Studies have demonstrated that compounds with guanidine cores can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, one study reported minimum inhibitory concentration (MIC) values ranging from 0.5 to 1 mg/L against clinical isolates such as E. coli and Staphylococcus epidermidis .
Antiviral Activity
In addition to its antibacterial properties, this compound has been investigated for its antiviral potential. A related compound, guanidine hydrochloride, has been shown to inhibit the replication of mammalian orthoreovirus (MRV), suggesting that guanidine derivatives may also possess antiviral properties . This inhibition was linked to the compound's ability to selectively block viral dsRNA synthesis without affecting other RNA synthesis pathways.
Study on Antibacterial Activity
A comparative study evaluated various guanidine compounds for their antibacterial efficacy. This compound was included in this assessment, where it demonstrated notable activity against a panel of bacterial strains. The study highlighted that modifications in the compound's structure could enhance its antibacterial properties, emphasizing the importance of structural optimization in drug design .
Mechanistic Insights
Further research explored the mechanism by which this compound exerts its effects on bacterial cells. It was found that the compound disrupts cellular processes by inhibiting key metabolic pathways, leading to bacterial cell death. This mechanism underscores the potential for developing new antimicrobial agents based on guanidine structures .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-(4-Morpholinophenyl)guanidine | Contains a morpholine ring and guanidine moiety | Exhibits similar biological activities |
| N,N-Dimethylguanylhydrochloride | Guanidine derivative with dimethyl substitution | Enhanced solubility |
| 2-Morpholinoethylguanidine | Ethylene linker between morpholine and guanidine | Different pharmacological profile |
| 4-Methyl-N-(4-morpholinophenyl)guanidine | Methyl group substitution on the phenyl ring | Potentially altered binding properties |
This table illustrates the structural diversity among compounds related to this compound and highlights how variations can influence biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
